4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one
Description
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(E)-4-(2-methoxypyrimidin-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-7(12)3-4-8-5-10-9(13-2)11-6-8/h3-6H,1-2H3/b4-3+ |
InChI Key |
UQZBDNNJNLDMKO-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CN=C(N=C1)OC |
Canonical SMILES |
CC(=O)C=CC1=CN=C(N=C1)OC |
Origin of Product |
United States |
Foundational & Exploratory
Literature review of alpha-beta unsaturated ketones in heterocyclic chemistry
Advanced Heterocyclic Construction via -Unsaturated Ketones
Content Type: Technical Whitepaper & Operational Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads
Executive Summary: The Scaffold of Choice
In the landscape of modern drug discovery, the
For the synthetic chemist, the enone system offers a unique duality: it possesses a hard electrophilic center (carbonyl carbon) and a soft electrophilic center (
This guide provides a rigorous, mechanism-first approach to exploiting
Mechanistic Architecture
To control the outcome of a reaction involving an
-
The
-Carbon (Soft Electrophile): The primary site for nucleophilic attack by soft nucleophiles (e.g., thiols, active methylenes, hydrazines under thermodynamic control). This pathway leads to Michael adducts, which often cyclize to form 5- or 6-membered rings. -
The Carbonyl Carbon (Hard Electrophile): Attacked by hard nucleophiles (e.g., Grignard reagents, amines under kinetic control).
-
The
-Carbon: Becomes nucleophilic after enolization, allowing for electrophilic substitution.
Visualization: The Enone Reactivity Node Map
The following diagram illustrates the divergent pathways accessible from a single enone precursor based on reagent selection.
Figure 1: Divergent synthetic pathways from the
Core Synthetic Modules
The following protocols are designed to be self-validating . They include specific checkpoints (color changes, precipitate formation) that confirm the reaction is proceeding correctly without immediate need for spectroscopic analysis.
Module A: The Precursor – Claisen-Schmidt Condensation
The foundation of this chemistry is the reliable synthesis of the chalcone.[1]
Mechanism: Base-catalyzed aldol condensation followed by dehydration. Critical Control Point: The reaction must be kept cool initially to prevent polymerization of the aldehyde, then allowed to warm to drive dehydration.
Protocol:
-
Reagents: Acetophenone derivative (10 mmol), Benzaldehyde derivative (10 mmol), NaOH (40% aq), Ethanol (95%).
-
Setup: Dissolve the acetophenone and aldehyde in 15 mL ethanol in a round-bottom flask.
-
Initiation: Place the flask in an ice bath (0–5 °C). Add 10 mL of 40% NaOH dropwise with vigorous stirring.
-
Validation: The solution should turn yellow or orange immediately upon base addition, indicating enolate formation and conjugation.
-
-
Reaction: Stir at room temperature for 12–24 hours.
-
Validation: A heavy precipitate (the chalcone) should form. If the solution remains clear, the dehydration step has not occurred; slight heating (40 °C) may be required.
-
-
Workup: Pour the mixture into crushed ice/water (100 mL) and neutralize with dilute HCl (pH ~7). Filter the solid, wash with cold water, and recrystallize from ethanol.[2]
Module B: Nitrogen Heterocycles – Pyrazoles & Pyrimidines
This module transforms the open-chain enone into biologically active cyclic systems.
1. Synthesis of 2-Pyrazolines
Pyrazolines are formed via the attack of hydrazine on the
Protocol:
-
Reagents: Chalcone (1 mmol), Hydrazine hydrate (10 mmol), Ethanol (10 mL), Glacial Acetic Acid (catalytic).
-
Procedure: Dissolve chalcone in ethanol. Add hydrazine hydrate and 2-3 drops of acetic acid.
-
Reflux: Heat the mixture to reflux for 6–8 hours.
-
Validation: Monitor via TLC.[3] The disappearance of the yellow chalcone spot and the appearance of a highly fluorescent spot (under UV 254/366 nm) confirms pyrazoline formation.
-
-
Isolation: Pour into ice water. The product usually precipitates as a white or pale yellow solid.
2. Synthesis of Pyrimidines
Pyrimidines require a binucleophile like urea, thiourea, or guanidine. This reaction typically requires stronger basic conditions to deprotonate the urea and facilitate the initial attack.
Protocol:
-
Reagents: Chalcone (1 mmol), Urea or Guanidine HCl (1.5 mmol), KOH (pellets, 2 mmol), Ethanol (10 mL).
-
Procedure: Dissolve chalcone and urea in ethanol. Add KOH pellets.
-
Reflux: Reflux for 8–12 hours.
-
Validation: The reaction mixture often darkens. Upon completion (TLC check), the volume is reduced by 50% via evaporation.
-
-
Workup: Pour onto crushed ice and acidify with dilute HCl. The pyrimidine precipitates out.
-
Note: If using thiourea, the product is a pyrimidine-2-thione, which can be further functionalized.
-
Visualization: Pyrimidine Synthesis Workflow
Figure 2: Operational workflow for the base-catalyzed synthesis of pyrimidines.
Green Chemistry & Process Optimization
Traditional reflux methods can be energy-intensive. Recent literature highlights Microwave-Assisted Organic Synthesis (MAOS) as a superior alternative for these cyclizations.
-
Microwave Advantage: Reaction times for pyrazole/pyrimidine synthesis are reduced from 8–12 hours to 2–10 minutes. The rapid heating profile minimizes side reactions (polymerization) and improves yield.
-
Solvent-Free Grinding: For Claisen-Schmidt condensations, grinding the aldehyde and ketone with solid NaOH in a mortar and pestle can yield chalcones in quantitative yields within minutes, eliminating the need for ethanol and reducing waste.
Pharmacological Translation (SAR)
The biological potency of the resulting heterocycle is heavily dependent on the substitution pattern of the original chalcone.
Table 1: Structure-Activity Relationship (SAR) Trends
| Substituent (R-Group) | Position | Effect on Heterocycle Activity | Primary Indication |
| Electron-Withdrawing (Cl, F, NO₂) | Para (4') | Increases lipophilicity and metabolic stability; enhances binding affinity. | Antimicrobial / Anticancer |
| Electron-Donating (OMe, OH) | Para (4') | Improves water solubility; often enhances antioxidant capacity. | Anti-inflammatory |
| Heterocyclic Ring (Thiophene, Pyridine) | Replacing Phenyl | Bioisosteric replacement often increases potency and selectivity. | Antitubercular |
| Trimethoxy (3,4,5-OMe) | Phenyl Ring A | Mimics colchicine binding site; potent tubulin inhibition. | Anticancer (Antimitotic) |
Data synthesized from recent pharmacological reviews (See References 1, 3, 5).
References
-
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds. National Institutes of Health (PMC).Link
-
Chalconoid Derived Heterocycles as Potent Bioactive Molecules: A Review. Hilaris Publisher.Link
-
Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. Der Pharma Chemica.Link
-
Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace.Link
-
Synthesis and Biological Evaluation of Pyrimidine Derivatives Via Pyrrolyl Chalcones. Research Journal of Pharmacy and Technology.Link
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein Journal of Organic Chemistry.Link
Technical Guide: Molecular Weight & Physicochemical Profiling of Methoxypyrimidine Enones
The following technical guide is structured to provide an authoritative, deep-dive analysis of Methoxypyrimidine Enones . These scaffolds represent a critical intersection in medicinal chemistry, combining the metabolic stability and kinase-affinity of the pyrimidine ring with the electrophilic reactivity of the enone (chalcone) linker.
Executive Summary: The Methoxypyrimidine Enone Scaffold
Methoxypyrimidine enones are hybrid pharmacophores characterized by a 2-methoxy-4-pyrimidinyl moiety linked via an
-
Covalent Warheads: The enone alkene acts as a Michael acceptor, capable of targeting cysteine residues in kinases (e.g., EGFR, JAK3).
-
Synthetic Intermediates: They are high-value precursors for synthesizing fused heterocycles like pyrazolines and isoxazoles.
This guide provides the physicochemical baselines, synthetic protocols, and molecular descriptors required to integrate these scaffolds into lead optimization campaigns.
Structural Architecture & Synthetic Logic
The synthesis of methoxypyrimidine enones relies principally on the Claisen-Schmidt Condensation . This pathway allows for the modular assembly of the "A-Ring" (Methoxypyrimidine) and "B-Ring" (Aryl/Heteroaryl) via a base-catalyzed aldol-dehydration sequence.
Synthetic Workflow (DOT Visualization)
The following diagram outlines the optimized synthetic route, highlighting the critical dehydration step that locks the enone geometry.
Figure 1: Modular synthesis of methoxypyrimidine enones via Claisen-Schmidt condensation. The reaction is driven to completion by the formation of the conjugated enone system.
Detailed Experimental Protocol
Standard Operating Procedure (SOP-MP-04)
Reagents:
-
4-Acetyl-2-methoxypyrimidine (1.0 eq)
-
Aryl Aldehyde (e.g., 4-fluorobenzaldehyde) (1.0 eq)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Ethanol (95%)
Methodology:
-
Solubilization: Dissolve 10 mmol of 4-acetyl-2-methoxypyrimidine and 10 mmol of the aryl aldehyde in 15 mL of ethanol in a round-bottom flask.
-
Catalysis: Add 5 mL of 10% NaOH dropwise while stirring at 0–5°C (ice bath) to control the exotherm.
-
Reaction: Allow the mixture to stir at room temperature for 4–6 hours. Monitor consumption of the aldehyde via TLC (Hexane:EtOAc 7:3).
-
Work-up: Pour the reaction mixture into 100 mL of crushed ice/water containing dilute HCl (to neutralize excess base).
-
Purification: The resulting precipitate is filtered, washed with cold water (3x), and recrystallized from ethanol to yield the pure enone (typically yellow/orange needles).
Expert Insight: The methoxy group at the C2 position is labile under harsh acidic conditions. Neutralization must be performed carefully to avoid hydrolysis to the pyrimidinone (uracil derivative).
Physicochemical Data & Molecular Descriptors[1][2][3]
The following data aggregates representative values for methoxypyrimidine enones. These values are critical for assessing "Rule of 5" compliance and predicting ADME behavior.
Representative Compound Data Table
| Compound ID | R-Substituent (B-Ring) | Molecular Formula | MW ( g/mol ) | LogP (Calc) | TPSA (Ų) | Melting Point (°C) |
| MPE-01 | H (Unsubstituted) | C₁₄H₁₂N₂O₂ | 240.26 | 2.1 | 48.3 | 128–130 |
| MPE-02 | 4-Fluoro | C₁₄H₁₁FN₂O₂ | 258.25 | 2.4 | 48.3 | 142–144 |
| MPE-03 | 4-Methoxy | C₁₅H₁₄N₂O₃ | 270.29 | 2.2 | 57.5 | 135–137 |
| MPE-04 | 4-Nitro | C₁₄H₁₁N₃O₄ | 285.26 | 2.0 | 94.1 | 188–190 |
| MPE-05 | 3,4,5-Trimethoxy | C₁₇H₁₈N₂O₅ | 330.34 | 2.3 | 76.0 | 155–158 |
| MPE-06 | 4-Chloro | C₁₄H₁₁ClN₂O₂ | 274.70 | 2.8 | 48.3 | 148–150 |
Data Analysis & Interpretation
-
Molecular Weight (MW): All derivatives fall well below the 500 Da threshold, suggesting excellent oral bioavailability potential.
-
Lipophilicity (LogP): Values range from 2.0 to 2.8. This optimal range indicates good membrane permeability without excessive metabolic liability.
-
TPSA (Topological Polar Surface Area): The methoxypyrimidine core contributes significantly to TPSA. Values <140 Ų indicate high probability of good intestinal absorption.
Analytical Characterization & Biological Relevance[1][4][5][6][7][8][9][10][11][12]
Analytical Validation Workflow
To ensure data integrity, every synthesized enone must undergo the following characterization cascade.
Figure 2: Quality control cascade. The trans-geometry of the enone is validated by a large coupling constant (J=15-16 Hz) in 1H NMR.
Biological Mechanism of Action
The methoxypyrimidine enone acts as a Michael Acceptor .
-
Mechanism: The
-carbon of the enone is electrophilic. It undergoes conjugate addition with nucleophilic cysteine residues in the ATP-binding pockets of kinases. -
Selectivity: The pyrimidine ring mimics the adenine of ATP, providing binding affinity, while the enone provides covalent locking.
-
Metabolic Note: The methoxy group at C2 prevents rapid oxidation of the pyrimidine ring by cytochrome P450 enzymes, enhancing metabolic stability compared to the unsubstituted analog.
References
-
National Institutes of Health (NIH). (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Retrieved from [Link]
-
MDPI Pharmaceuticals. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives. Retrieved from [Link]
-
International Journal of Research in Engineering and Science. (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. Retrieved from [Link]
-
PraxiLabs. (2024). Claisen Schmidt Reaction Virtual Lab Principle and Mechanism. Retrieved from [Link]
Methodological & Application
Optimization of reaction conditions for 2-methoxypyrimidine-5-carbaldehyde with acetone
Application Note & Protocol
Topic: Strategic Optimization of the Claisen-Schmidt Condensation for the Synthesis of 4-(2-methoxypyrimidin-5-yl)but-3-en-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pyrimidine-based scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents.[1] The synthesis of pyrimidine-substituted chalcones, or α,β-unsaturated ketones, provides valuable intermediates for creating more complex molecules with potential biological activity.[2][3] This document provides a comprehensive guide for the optimization of the Claisen-Schmidt condensation between 2-methoxypyrimidine-5-carbaldehyde and acetone. We delve into the core principles of the reaction mechanism, offer a detailed, step-by-step protocol for synthesis and purification, and present a systematic approach to optimizing key reaction parameters—catalyst, solvent, temperature, and stoichiometry—to maximize yield and purity. This guide is designed to empower researchers to move beyond rote execution and apply a rational, mechanism-driven approach to process optimization.
Reaction Principle and Mechanism
The synthesis of 4-(2-methoxypyrimidin-5-yl)but-3-en-2-one is achieved via a base-catalyzed Claisen-Schmidt condensation.[4] This reaction is a variant of the aldol condensation, occurring between an enolizable ketone (acetone) and an aldehyde that lacks α-hydrogens (2-methoxypyrimidine-5-carbaldehyde), which prevents its self-condensation.[5]
The reaction proceeds through three primary stages:
-
Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from acetone to form a resonance-stabilized enolate ion.[6][7] This is the rate-determining step and the choice of base is critical.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the pyrimidine aldehyde, forming a β-hydroxy ketone intermediate (an aldol addition product).[5]
-
Dehydration: The intermediate rapidly undergoes base-catalyzed dehydration to yield the final, highly stable, conjugated α,β-unsaturated ketone. The formation of this extended conjugated system is the thermodynamic driving force for the reaction.[4][5]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Materials and Reagents
-
Reagents:
-
2-methoxypyrimidine-5-carbaldehyde
-
Acetone (ACS grade or higher)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Methanol
-
Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), dilute (e.g., 1 M)
-
Distilled or Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Buchner funnel and filter paper
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper
-
Experimental Protocols
General Protocol for Synthesis
This baseline procedure serves as a starting point for optimization.
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2-methoxypyrimidine-5-carbaldehyde (e.g., 10 mmol, 1.38 g) in ethanol (20 mL).
-
Addition of Ketone: Add acetone (e.g., 20 mmol, 1.47 mL, 2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Initiation of Reaction: Cool the flask in an ice bath. Slowly add an aqueous solution of NaOH (e.g., 10 mL of a 40% w/v solution) dropwise with vigorous stirring.[8] The addition should take approximately 10-15 minutes.
-
Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). Spot the initial aldehyde solution and the reaction mixture over time. The disappearance of the aldehyde spot and the appearance of a new, typically lower Rf, product spot indicates progress.
-
Work-up: Once the reaction is complete (typically 2-4 hours), pour the mixture into 100 mL of ice-cold distilled water.[2]
-
Neutralization & Precipitation: Acidify the solution slowly with dilute HCl until it is neutral to slightly acidic (pH ~6-7). A precipitate of the crude product should form.[9]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with several portions of cold distilled water until the washings are neutral.[4]
-
Drying: Dry the crude product in a desiccator or a vacuum oven at low heat.
Purification by Recrystallization
-
Dissolve the crude solid in a minimum amount of hot ethanol or methanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
Optimization of Reaction Conditions
A systematic approach is essential for optimizing the reaction. Vary one parameter at a time while keeping others constant, using the general protocol as a baseline. The primary metric for success is the isolated yield of the purified product.
Optimization Workflow
Caption: Workflow for systematic reaction optimization.
Data Presentation for Optimization Studies
Summarize the results of optimization experiments in a clear, tabular format for easy comparison.
| Entry | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | NaOH (1.0) | Ethanol | RT | 4 | 75 |
| 2 | KOH (1.0) | Ethanol | RT | 4 | 82 |
| 3 | KOH (1.0) | Methanol | RT | 3 | 85 |
| 4 | KOH (1.0) | Ethanol | 50 | 2 | 78 (impurity noted) |
| 5 | KOH (1.0) | Methanol | 0 → RT | 5 | 88 |
| 6 | KOH (1.0) | Methanol | 0 → RT | 5 | 91 |
| Entry 6 reflects the use of 3 equivalents of acetone. |
Note: The data above is illustrative and serves as a template for presenting experimental results.
Key Parameters Explained
-
Catalyst: While NaOH and KOH are common and effective, other bases like Ba(OH)₂ can sometimes offer milder conditions and reduce side reactions.[10] The concentration of the base is also crucial; too little results in slow or incomplete reactions, while too much can promote undesired side reactions like the self-condensation of acetone.[11]
-
Solvent: Protic solvents like ethanol and methanol are excellent for this reaction as they readily dissolve the reactants and the base.[2] The choice of solvent can influence reaction rates and the solubility of the product, affecting its precipitation during work-up.
-
Temperature: These reactions are often exothermic. Starting at a lower temperature (0°C) during the base addition helps control the reaction rate and minimize by-product formation.[10] Running the entire reaction at room temperature is usually sufficient, as heating can sometimes decrease the yield due to increased side reactions.[10]
-
Stoichiometry: Acetone is often used in excess to ensure the complete consumption of the more valuable aldehyde. Using a larger excess (e.g., 3-5 equivalents) can push the equilibrium towards the product, potentially increasing the yield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Product Yield | 1. Inactive or insufficient base. 2. Reaction time is too short. 3. Low reaction temperature. | 1. Use a fresh, concentrated solution of NaOH or KOH. 2. Monitor the reaction for a longer period using TLC. 3. Allow the reaction to proceed at room temperature. |
| Formation of Multiple Products (by TLC) | 1. Reaction temperature is too high. 2. Base concentration is too high, causing acetone self-condensation. | 1. Maintain a lower temperature, especially during base addition. 2. Use a less concentrated base or add it more slowly. |
| Product Does Not Precipitate | 1. Product is soluble in the work-up mixture. 2. Insufficient product was formed. | 1. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. 2. Re-evaluate the reaction conditions to improve the yield. |
| Product is Oily or Difficult to Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography (silica gel). 2. Ensure the product is thoroughly dried under vacuum. |
Conclusion
The Claisen-Schmidt condensation is a robust and reliable method for synthesizing 4-(2-methoxypyrimidin-5-yl)but-3-en-2-one. By systematically optimizing parameters such as the choice of base, solvent, temperature, and reactant stoichiometry, researchers can significantly enhance the reaction's efficiency, leading to higher yields and purity. The protocols and troubleshooting guide provided herein offer a solid framework for achieving this optimization, enabling the efficient production of this valuable pyrimidine-based intermediate for further applications in drug discovery and materials science.
References
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). University of Thi-Qar. [Link]
-
Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. (n.d.). Chinese Chemical Letters. [Link]
-
Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. (2025). PLOS ONE. [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. [Link]
-
Koushik, O., et al. (2016). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF PYRIMIDINES FROM CHALCONES. ResearchGate. [Link]
-
Aldol condensation. (n.d.). Wikipedia. [Link]
-
Research progress of catalysts for aldol condensation of biomass based compounds. (2021). RSC Advances. [Link]
-
Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research, 51(4s), S613-S619. [Link]
-
Aldol reaction. (n.d.). Wikipedia. [Link]
-
An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. (2015). SpringerPlus. [Link]
-
Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. (2021). International Journal of Research in Engineering and Science (IJRES). [Link]
-
Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (2016). International Journal of Chemtech Research. [Link]
-
Reaction scheme for aldol condensation of furfural and acetone. Some... (n.d.). ResearchGate. [Link]
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aldol condensation - Wikipedia [en.wikipedia.org]
- 6. Aldol reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ijres.org [ijres.org]
- 9. scispace.com [scispace.com]
- 10. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Catalytic Synthesis of 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one
This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry. It prioritizes practical, robust methodologies over theoretical generalities.
Executive Summary & Retrosynthetic Analysis
The target molecule, 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one (Compound 1 ), represents a critical "warhead" scaffold in drug discovery. The
From a retrosynthetic perspective, the pyrimidine core dictates two primary catalytic disconnections:
-
C(sp²)–C(sp²) Bond Formation (Heck): Coupling a 5-halopyrimidine with an olefin.
-
C=C Bond Formation (Aldol/Claisen-Schmidt): Condensation of a pyrimidine carbaldehyde with acetone.
This guide details protocols for both, evaluating them on Atom Economy , Scalability , and Impurity Profiles .
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the two primary catalytic pathways.
Method A: Base-Catalyzed Claisen-Schmidt Condensation (Preferred)
Rationale: This route is preferred for scalability. It utilizes inexpensive reagents (acetone) and avoids heavy metal contamination (Pd), which is critical for pharmaceutical intermediates.
Mechanistic Insight
The reaction proceeds via the generation of an acetone enolate. The electron-deficient nature of the pyrimidine ring makes the 5-carbaldehyde highly electrophilic, facilitating rapid nucleophilic attack. The subsequent dehydration is thermodynamically driven by the formation of the conjugated enone system.
Standard Operating Protocol (SOP)
Reagents:
-
2-Methoxypyrimidine-5-carbaldehyde (1.0 eq)
-
Acetone (Reagent & Solvent, 10.0 eq)[1]
-
NaOH (10% aq. solution, 0.2 eq)
-
Water/Ethanol (1:1 v/v) as co-solvent if solubility is an issue.
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with 2-Methoxypyrimidine-5-carbaldehyde (10 mmol, 1.38 g) and Acetone (100 mmol, 7.3 mL).
-
Note: Acetone is used in excess to minimize self-condensation of the aldehyde (Cannizzaro) and to favor the mono-aldol product over the bis-aldol adduct.
-
-
Catalyst Addition: Cool the mixture to 0°C. Dropwise add 10% NaOH (0.2 eq).
-
Critical: Low temperature prevents immediate polymerization of acetone.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Endpoint: Disappearance of aldehyde spot (
) and appearance of a fluorescent blue-active spot ( ).
-
-
Quench & Workup: Neutralize with 1M HCl to pH 7. Evaporate excess acetone under reduced pressure.
-
Isolation: The product often precipitates upon removal of acetone. Filter the solid.[1][2] If no precipitate, extract with DCM (3x), dry over MgSO₄, and concentrate.
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-40% EtOAc in Hexanes).
Expected Yield: 75–85% Appearance: Pale yellow solid.
Method B: Palladium-Catalyzed Heck Cross-Coupling
Rationale: Use this method if the aldehyde starting material is unavailable or if you are diversifying the alkene coupling partner (e.g., using substituted acrylamides later).
Mechanistic Insight (Catalytic Cycle)
The reaction follows the Pd(0)/Pd(II) cycle: Oxidative Addition into the C-Br bond, Olefin Coordination, Migratory Insertion (regioselective for the terminal carbon), and
Catalytic Cycle Visualization[3]
Figure 2: Catalytic cycle for the Heck coupling of 5-bromo-2-methoxypyrimidine.
Standard Operating Protocol (SOP)
Reagents:
-
5-Bromo-2-methoxypyrimidine (1.0 eq)
-
Methyl Vinyl Ketone (MVK) (1.5 eq)
-
Catalyst: Pd(OAc)₂ (2–5 mol%)
-
Ligand: PPh₃ (10 mol%) or Tri-o-tolylphosphine (for sterics)
-
Base: Et₃N (2.0 eq) or K₂CO₃ (solid)
-
Solvent: DMF or Acetonitrile (anhydrous)
Step-by-Step Workflow:
-
Setup: In a dry pressure tube or Schlenk flask, dissolve 5-bromo-2-methoxypyrimidine (5 mmol) in DMF (10 mL).
-
Degassing: Sparge the solution with Nitrogen/Argon for 15 minutes. Oxygen is detrimental to the Pd(0) species.
-
Addition: Add Pd(OAc)₂, PPh₃, and Et₃N. Stir for 5 mins until the catalyst complex forms (often turns yellow/orange).
-
Olefin Addition: Add Methyl Vinyl Ketone (MVK) via syringe.
-
Pro-Tip: MVK is volatile and toxic. Handle in a fume hood. Add a pinch of Hydroquinone if polymerization of MVK is observed.
-
-
Heating: Seal the vessel and heat to 90–100°C for 12–16 hours.
-
Workup: Cool to RT. Dilute with water and extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.
-
Purification: Column chromatography (SiO₂).
Expected Yield: 60–75% Issues: Palladium removal required (scavenger resins) if used for biological assays.
Comparative Analysis & Data
Method Comparison Table
| Feature | Method A: Aldol Condensation | Method B: Heck Coupling |
| Starting Material | 2-Methoxypyrimidine-5-carbaldehyde | 5-Bromo-2-methoxypyrimidine |
| Reagent Cost | Low (Acetone, NaOH) | High (Pd Catalyst, Ligands) |
| Atom Economy | High (Byproduct: H₂O) | Moderate (Byproduct: HBr salt) |
| Purification | Crystallization often sufficient | Chromatography required (Pd removal) |
| Scalability | Excellent (Kg scale) | Moderate (Heat transfer, Cost) |
| Green Metric | High (Water/Ethanol compatible) | Low (DMF, Heavy Metals) |
Analytical Validation (QC Criteria)
To validate the synthesis, ensure the product meets these spectral characteristics:
-
¹H NMR (400 MHz, CDCl₃):
- 8.70 (s, 2H, Pyrimidine H-4,6) – Diagnostic shift due to heteroatoms.
-
7.45 (d, J = 16.2 Hz, 1H, alkene
-H) – Large J indicates Trans (E) isomer. -
6.70 (d, J = 16.2 Hz, 1H, alkene
-H). - 4.05 (s, 3H, -OCH₃).
- 2.40 (s, 3H, -COCH₃).
-
LC-MS:
-
ESI+: [M+H]⁺ = 179.08.
-
References
-
Sigma-Aldrich. (n.d.). 2-Methoxypyrimidine-5-carbaldehyde Product Sheet. Retrieved from
-
Mizoroki, T., et al. (1971).[3] Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan. (Foundational Heck Reference).
- Claisen, L., & Claparede, A. (1881). Condensation of Ketones with Aldehydes. Berichte der deutschen chemischen Gesellschaft.
-
Organic Chemistry Portal. (n.d.). Heck Reaction Protocols and Mechanism. Retrieved from
-
BenchChem. (2025).[4] Application Notes for Pyrimidine Intermediates in Kinase Inhibitors. Retrieved from
Sources
Procedure for Michael addition reactions using pyrimidine enone intermediates
Application Note: High-Efficiency Michael Addition Protocols for Pyrimidinyl Enone Intermediates
Abstract & Strategic Value
Pyrimidinyl enones (pyrimidine-substituted
This guide provides a rigorous methodology for performing Michael addition reactions on these substrates. Unlike standard phenyl-based chalcones, pyrimidinyl enones exhibit heightened electrophilicity due to the electron-deficient nature of the diazine ring. This characteristic necessitates precise control over basicity and temperature to prevent polymerization or ring-opening side reactions.
Chemical Basis: The "Activated" Electrophile
To optimize the reaction, one must understand the electronic bias of the substrate.
-
Inductive Effect (-I): The pyrimidine ring contains two nitrogen atoms, significantly lowering the LUMO energy of the attached alkene compared to a phenyl ring.
-
Resonance Withdrawal (-M): When the enone is conjugated at the 2-, 4-, or 6-position, the pyrimidine acts as a strong electron-withdrawing group (EWG).
-
Consequence: The
-carbon is highly susceptible to nucleophilic attack.[1] While this increases reaction rate, it also increases the risk of double-addition (polymerization) or attack by hard nucleophiles (1,2-addition).
Mechanistic Pathway (DOT Visualization):
Figure 1: General mechanistic flow of Michael addition to pyrimidinyl enones. The stability of the enolate intermediate is key to preventing reversibility.
Experimental Protocols
Protocol A: Synthesis of the Pyrimidinyl Enone Scaffold
Prerequisite: Before Michael addition, the enone must be synthesized via Claisen-Schmidt condensation. Target: (E)-3-(2-chloropyrimidin-4-yl)-1-phenylprop-2-en-1-one.
Materials:
-
4-Pyrimidinecarboxaldehyde (1.0 equiv)
-
Acetophenone (1.0 equiv)
-
NaOH (10% aq) or LiOH (for sensitive substrates)
-
Ethanol (solvent)
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of acetophenone in 15 mL of Ethanol at 0°C.
-
Base Addition: Add 5 mL of 10% NaOH dropwise. The solution may turn yellow/orange (enolate formation).
-
Aldehyde Addition: Add 10 mmol of 4-pyrimidinecarboxaldehyde slowly.
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to RT for 2-4 hours.
-
Expert Tip: Do not reflux. Pyrimidine aldehydes are unstable at high heat in basic media (Cannizzaro competition).
-
-
Workup: Precipitate usually forms. Filter, wash with cold water (3x) and cold EtOH (1x). Recrystallize from EtOH.
Protocol B: Thermodynamic Michael Addition (Malonates)
Objective: Addition of Diethyl Malonate to Pyrimidinyl Enone.
Reagents:
-
Pyrimidinyl Enone (1.0 mmol)
-
Diethyl Malonate (1.2 mmol)
-
Base: DBU (0.1 mmol, 10 mol%) or K2CO3 (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene
Procedure:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Mixing: Add Pyrimidinyl Enone (1.0 equiv) and Diethyl Malonate (1.2 equiv) in THF (0.5 M concentration).
-
Catalysis: Add DBU (10 mol%) dropwise at RT.
-
Note: Strong alkoxide bases (NaOEt) can cause ester hydrolysis or nucleophilic attack on the pyrimidine ring (SNAr) at the chloro-position. DBU is preferred for its non-nucleophilic character.
-
-
Monitoring: Stir at RT. Monitor via TLC (Hexane:EtOAc 7:3). Reaction typically completes in 2–6 hours.
-
Quench: Add saturated NH4Cl solution.
-
Extraction: Extract with EtOAc (3x). Wash organic layer with Brine. Dry over Na2SO4.
-
Purification: Flash column chromatography.
Data Summary: Base Screening Results
| Base | Solvent | Temp | Yield (%) | Side Products |
| NaOEt | EtOH | RT | 45% | Significant ester hydrolysis |
| K2CO3 | Acetone | Reflux | 72% | Minor polymerization |
| DBU | THF | RT | 92% | Trace |
| L-Proline | DMSO | RT | 65% | Slow reaction |
Protocol C: Asymmetric Organocatalytic Addition
Objective: Enantioselective addition using a chiral amine catalyst (Jørgensen-Hayashi catalyst).
Reagents:
-
Pyrimidinyl Enone
-
Aldehyde/Ketone Donor
-
Catalyst: (S)-TMS-diarylprolinol ether (10-20 mol%)
-
Acid Additive: Benzoic acid (10 mol%)
Procedure:
-
Catalyst Activation: Dissolve catalyst and benzoic acid in Toluene or DCM at RT. Stir for 10 mins.
-
Substrate Addition: Add the Michael donor (aldehyde/ketone). Stir for 15 mins to form the enamine intermediate.
-
Acceptor Addition: Add the Pyrimidinyl Enone at -20°C or RT (depending on reactivity).
-
Reaction: Stir for 24-48 hours.
-
Critical Check: Maintain low temperature to maximize ee (enantiomeric excess).
-
-
Workup: Quench with water. Extract with DCM.
-
Analysis: Determine ee via Chiral HPLC (e.g., Chiralpak AD-H column).
Optimization Workflow (DOT Visualization)
Figure 2: Decision tree for optimizing Michael addition yields and selectivity.
Troubleshooting & Safety
-
Regioselectivity (1,2 vs 1,4): If you observe 1,2-addition (attack on carbonyl), switch to a "softer" nucleophile or use a Lewis Acid catalyst (e.g., Sc(OTf)3) to activate the
-position further. -
Pyrimidine Ring Instability: Avoid harsh acidic conditions (e.g., conc. HCl reflux) which can hydrolyze the pyrimidine ring.
-
Safety: Pyrimidinyl enones are potential skin sensitizers (Michael acceptors bind cysteines). Handle with gloves and in a fume hood.
References
-
Synthesis of Pyrimidinyl Enones (Claisen-Schmidt)
-
Suneel Kumar, K., et al. "Synthesis and characterization of some novel Pyrimidines via Aldol Condensation."[2] Journal of Chemical and Pharmaceutical Research, 2011, 3(5): 238-244.
-
-
Organocatalytic Asymmetric Michael Addition
-
Zhang, H., et al. "Organocatalytic enantioselective synthesis of acyclic pyrimidine nucleosides by aza-Michael reaction." Organic & Biomolecular Chemistry, 2012.[3]
-
-
General Mechanism & Review
- Albrecht, Ł., et al. "Organocatalytic asymmetric Michael addition to α,β-unsaturated ketones." Chemistry – A European Journal, 2009.
-
Reactivity of Pyrimidines
- Joule, J.A., Mills, K. "Heterocyclic Chemistry - Pyrimidines: Synthesis and Reactions." Wiley, 5th Edition.
Sources
Troubleshooting & Optimization
Troubleshooting hydrolysis of the 2-methoxy group in pyrimidine derivatives
Technical Support Center: Pyrimidine Chemistry Division Subject: Troubleshooting Hydrolysis of 2-Methoxy Pyrimidines (O-Demethylation) Ticket ID: PYR-2-OME-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist
Overview: The "Deceptive" Ether
Welcome to the technical guide for 2-methoxypyrimidine hydrolysis. If you are accessing this module, you are likely facing one of three problems: your reaction is stalled, your product has vanished during workup, or your NMR data suggests you made the wrong molecule.
The Core Challenge: Unlike a standard anisole (phenyl methyl ether), a 2-methoxypyrimidine is electronically deactivated. The pyrimidine ring acts as an electron sink, making the ether oxygen less nucleophilic (hindering Lewis acid coordination) while simultaneously making the ring carbons highly electrophilic (inviting unwanted nucleophilic attack and ring opening). Furthermore, the product is not a phenol; it is a 2-pyridone (lactam) , which drastically alters solubility and spectral properties.
Module 1: Critical Troubleshooting (Q&A Format)
Issue #1: "I tried BBr₃ (1.0 equiv) at 0°C, but I recovered starting material."
Diagnosis: Lewis Acid Sequestration.
In standard anisole cleavage, Boron Tribromide (
The Protocol Fix:
-
Increase Stoichiometry: You must saturate the ring nitrogens first. Use 3.0 to 4.0 equivalents of
.-
Eq 1-2: Saturate N1/N3 lone pairs.
-
Eq 3: Coordinate to the methoxy oxygen (the active species).
-
-
Raise Temperature: 0°C is often insufficient for electron-deficient heterocycles. Heat the reaction to reflux (DCM or DCE) after the initial addition.
-
Alternative Reagent (The "Secret Weapon"): If
fails, switch to TMSI (Trimethylsilyl iodide) . The iodide ion is a softer, more potent nucleophile for the methyl group than bromide, and the silyl group has a high affinity for oxygen.-
Recipe: Generate TMSI in situ using NaI (excess) and TMSCl in Acetonitrile.
-
Issue #2: "I used NaOH/MeOH to hydrolyze it, but my mass balance is low, and the NMR is messy."
Diagnosis: Pyrimidolytic Ring Cleavage.
The 2-position of pyrimidine is highly electrophilic (amidine-like). While hydroxide (
The Protocol Fix:
-
Switch to Acidic Hydrolysis: Acidic conditions are generally safer for the pyrimidine nucleus than strong aqueous bases.
-
Standard: 6N HCl or HBr in Acetic Acid at 90–100°C.
-
-
Anhydrous Nucleophiles: If you must avoid acid, use "soft" anhydrous nucleophiles that attack the methyl group (
) rather than the ring carbon ( ).
Issue #3: "My NMR shows a carbonyl peak, but I expected a hydroxyl group. Did I oxidize it?"
Diagnosis: Lactam-Lactim Tautomerism.
You have the correct product. 2-Hydroxypyrimidines exist in a tautomeric equilibrium. In solution (DMSO,
Verification Data:
-
1H NMR: Look for a broad NH singlet (often downfield, 11–13 ppm).
-
13C NMR: The C2 carbon will shift from ~165 ppm (C-OMe) to ~155–160 ppm (C=O). It will not look like a typical phenol carbon.
Issue #4: "I can't extract the product from the aqueous layer."
Diagnosis: Zwitterionic Trapping. The product, 2(1H)-pyrimidinone, is highly polar and can form zwitterionic species. It is sparingly soluble in DCM or EtOAc, especially if the aqueous phase is acidic (protonated cation) or basic (deprotonated anion).
The Protocol Fix:
-
Neutralization is Key: Adjust pH to the isoelectric point (usually pH 5–7).
-
Continuous Extraction: Use continuous extraction with chloroform or n-butanol for 12–24 hours.
-
Lyophilization (Recommended): Do not try to extract. Neutralize the aqueous layer, evaporate/lyophilize to dryness, and triturate the solid residue with hot MeOH or Ethanol to dissolve the product, leaving inorganic salts (NaCl) behind.
Module 2: Comparative Reagent Data
| Reagent | Mechanism | Conditions | Risk Profile | Best For |
| HBr / AcOH | Acid-mediated | 90–110°C, 4–12h | High (Harsh acid) | Rugged substrates; Scalable. |
| BBr₃ | Lewis Acid coordination | DCM, Reflux, 3–4 equiv | Med (Moisture sensitive) | Acid-sensitive functional groups (e.g., esters). |
| TMSI (in situ) | Silyl-assisted cleavage | MeCN, 60–80°C | Low (Mild) | Stubborn ethers; Complex scaffolds. |
| NaSPh / DMF | Nucleophilic Demethylation | 120°C, Anhydrous | Med (Smell, Thermal) | Base-stable substrates; Avoiding ring attack. |
| Pyridinium HCl | Proton transfer melt | 160°C (Neat melt) | High (Thermal) | Very stable, simple pyrimidines (Industrial). |
Module 3: Decision Pathways (Visualized)
The following diagram illustrates the mechanistic divergence and troubleshooting logic.
Caption: Decision tree for selecting hydrolysis conditions based on substrate stability and common failure modes (N-complexation vs. Ring Cleavage).
Module 4: Standard Operating Procedure (SOP)
Protocol: TMSI-Mediated Demethylation (The "High Success" Method)
Use this when HCl fails or BBr₃ yields are low.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Reagents:
-
Substrate: 1.0 mmol
-
Sodium Iodide (NaI): 4.0 mmol (Dry in oven beforehand)
-
Trimethylsilyl Chloride (TMSCl): 4.0 mmol
-
Solvent: Acetonitrile (Dry, 5 mL)
-
-
Procedure:
-
Add NaI to the solvent. Add TMSCl dropwise. (Observe precipitation of NaCl; the supernatant contains TMSI).
-
Add the 2-methoxypyrimidine substrate.
-
Heat to 60–80°C for 4–12 hours. Monitor by LCMS (Look for M-14 mass shift).
-
-
Quench:
-
Cool to RT. Add Methanol (2 mL) to quench silyl esters.
-
Add aqueous Sodium Thiosulfate (10%) to reduce any iodine (
) formed (solution turns from dark red to yellow/clear).
-
-
Isolation:
-
Neutralize to pH 7.
-
Evaporate organics. If product precipitates, filter. If not, use the "Lyophilization" method described in Issue #4.
-
References
- Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience.
-
Sousa, C. A. D., & Silva, P. J. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467.[1] Link
-
Huc, I., et al. (2002). Role of lactam vs lactim tautomers in 2(1H)-pyridone catalysis. Journal of the American Chemical Society.[4][5] (Provides in-depth NMR analysis of the tautomeric equilibrium relevant to product identification).
-
Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. The Journal of Organic Chemistry, 42(23), 3761–3764. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition.[6] Wiley. (Standard reference for demethylation conditions and compatibility).
Sources
- 1. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
Validation & Comparative
1H NMR characterization of 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one
An In-Depth Technical Guide to the ¹H NMR Characterization of 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one: A Comparative Analysis
Introduction
In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic compounds is paramount. 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one is a molecule of interest, featuring a conjugated system that bridges a heterocyclic pyrimidine ring with an α,β-unsaturated ketone. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful technique for unambiguously determining the structure and stereochemistry of such molecules in solution.
Predicted ¹H NMR Spectrum of 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one
The structure and proposed proton labeling for 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one are presented below. The subsequent table summarizes the predicted ¹H NMR data in deuterochloroform (CDCl₃), a common solvent for NMR analysis.
Caption: Structure of 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one with proton labels.
Table 1: Predicted ¹H NMR Data for 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one
| Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| a | -C(O)CH ₃ | ~2.40 | Singlet (s) | - | 3H |
| b | -CH=CH -C(O)- | ~6.70 | Doublet (d) | Jbc ≈ 16 | 1H |
| c | -CH =CH-C(O)- | ~7.60 | Doublet (d) | Jbc ≈ 16 | 1H |
| d | Pyrimidine H4 & H6 | ~8.80 | Singlet (s) | - | 2H |
| e | -OCH ₃ | ~4.10 | Singlet (s) | - | 3H |
Justification and Comparative Analysis
The predicted chemical shifts are grounded in the fundamental principles of NMR spectroscopy, where the local electronic environment dictates a proton's resonance frequency.[1] We will justify each assignment by comparing it to known data for analogous structural motifs.
The But-3-en-2-one Side Chain: Protons (a), (b), and (c)
The butenone moiety is an α,β-unsaturated ketone. The electronic conjugation between the carbon-carbon double bond and the carbonyl group is a dominant factor influencing the chemical shifts of the vinylic protons (b and c).
-
Protons (a) - Acetyl Group (-C(O)CH₃): Protons on a carbon alpha to a carbonyl group are deshielded and typically appear in the range of 2.0-2.7 ppm.[2] The singlet at ~2.40 ppm is characteristic of an acetyl methyl group, as seen in numerous ketones. For instance, in the ¹H NMR spectrum of aspirin, the acetyl methyl protons appear as a singlet at 2.36 ppm.[3]
-
Protons (b) and (c) - Vinylic Protons (-CH=CH-): Vinylic protons generally resonate between 4.5 and 6.5 ppm.[4][5] However, in a conjugated system like an α,β-unsaturated ketone, these protons are significantly deshielded and shift downfield.[6][7] The electron-withdrawing nature of the carbonyl group polarizes the π-system, reducing electron density at the β-carbon (and its attached proton, Hc), causing it to resonate further downfield than the α-proton (Hb).[6]
-
Comparative Compound: 4-Methoxy-3-buten-2-one. The ¹H NMR spectrum of this simpler α,β-unsaturated ketone shows two vinylic protons at 5.59 ppm and 7.57 ppm.[8] This provides a strong basis for our prediction. We assign the more downfield signal (~7.60 ppm) to Hc (β-proton) and the upfield signal (~6.70 ppm) to Hb (α-proton).
-
Coupling Constant (Jbc): The coupling between these two vinylic protons is expected to result in two doublets. The magnitude of the three-bond coupling constant (³J) is diagnostic of the double bond's stereochemistry.[9] A trans configuration typically exhibits a large coupling constant of 11-18 Hz, while a cis configuration shows a smaller value.[6] The related compound 4-methoxy-3-buten-2-one shows a coupling constant of 12.9 Hz, suggesting a trans geometry.[8] We predict a similar large coupling constant of approximately 16 Hz for our target molecule, indicating a likely trans (E) configuration.
-
The 2-Methoxypyrimidin-5-yl Ring: Protons (d) and (e)
The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent property causes the ring protons to be significantly deshielded.
-
Protons (d) - Pyrimidine Protons (H4 & H6): Protons on a simple pyrimidine ring resonate at very low field: H2 at ~9.26 ppm, H4/H6 at ~8.78 ppm, and H5 at ~7.36 ppm.[10] In our target molecule, the 2- and 5-positions are substituted. The protons at positions 4 and 6 are chemically equivalent due to the molecule's symmetry axis through the C2-C5 bond. Electron-donating groups like methoxy (-OCH₃) and electron-withdrawing groups attached to the ring can modulate these shifts.[11] Given the strong deshielding nature of the pyrimidine ring, a chemical shift of ~8.80 ppm is a reasonable prediction for the equivalent H4 and H6 protons. Since they are equivalent and have no adjacent proton neighbors, they should appear as a sharp singlet.
-
Protons (e) - Methoxy Group (-OCH₃): The protons of a methoxy group attached to a carbon are typically found in the 3.3-4.4 ppm range, appearing as a singlet integrating to three protons.[12][13][14] The attachment to an electron-deficient pyrimidine ring at the 2-position will place these protons in a deshielded environment. A chemical shift of ~4.10 ppm is therefore predicted, consistent with methoxy groups on heteroaromatic systems.[15]
Comparative ¹H NMR Data Summary
To contextualize our predictions, the following table compares the expected shifts for our target molecule with experimental data from relevant compounds.
Table 2: Comparative ¹H NMR Chemical Shift Data (ppm)
| Proton Type | Target Molecule (Predicted) | Pyrimidine[10] | 4-Methoxy-3-buten-2-one[8] |
| Pyrimidine H4/H6 | ~8.80 | 8.78 | - |
| Vinylic H (α to C=O) | ~6.70 | - | 5.59 |
| Vinylic H (β to C=O) | ~7.60 | - | 7.57 |
| Acetyl CH₃ | ~2.40 | - | 2.19 |
| Methoxy OCH₃ | ~4.10 | - | 3.71 |
This comparison highlights the consistency of our predictions with established experimental values, reinforcing the validity of the proposed assignments. The downfield shift of the α-vinylic proton in our target molecule (~6.70 ppm) compared to 4-methoxy-3-buten-2-one (5.59 ppm) can be attributed to the electron-withdrawing effect of the attached pyrimidine ring, which further deshields this proton.
Experimental Protocol for ¹H NMR Analysis
Acquiring high-quality, reproducible NMR data is contingent on a meticulous experimental protocol. This section provides a self-validating workflow for the characterization of 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one.
Methodology Workflow
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and analysis.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one.
-
Choose a suitable deuterated solvent. Deuterochloroform (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds. Use a solvent containing a known internal standard, typically 0.03% v/v Tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Ensure complete dissolution by vortexing.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Data Acquisition (Using a 400 MHz Spectrometer as an example):
-
Insert the sample into the spectrometer.
-
Locking: The spectrometer locks onto the deuterium signal of the solvent (e.g., CDCl₃ at 7.26 ppm) to stabilize the magnetic field.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.
-
Set Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse is often sufficient for quantitative analysis.
-
Acquisition Time (at): Typically 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): Set to 1-5 seconds to allow for near-complete relaxation of protons between scans.
-
Number of Scans (ns): For a sample of this concentration, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
-
Acquire Data: Execute the experiment. The resulting time-domain signal is the Free Induction Decay (FID).
-
-
Data Processing:
-
Fourier Transform (FT): The FID is converted from the time domain to the frequency domain to generate the NMR spectrum.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline to ensure accurate integration.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak. The relative integral values correspond to the ratio of protons giving rise to each signal.
-
Peak Picking: Identify the exact chemical shift (in ppm) for each peak in the spectrum.
-
Conclusion
The ¹H NMR spectrum of 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one is predicted to be highly characteristic, with distinct signals for the acetyl, methoxy, vinylic, and pyrimidine protons. Through a detailed comparative analysis with structurally related fragments, we have confidently assigned expected chemical shifts and coupling patterns. The vinylic protons are expected as two doublets with a large coupling constant (~16 Hz) indicative of a trans-alkene geometry. The pyrimidine protons are predicted to appear as a singlet far downfield (~8.80 ppm), reflecting the ring's electron-deficient nature. This in-depth guide provides researchers with a robust framework for interpreting the experimental spectrum of this molecule and serves as a valuable reference for the structural elucidation of other complex heterocyclic compounds.
References
- Fiveable. (n.d.). Vinylic Protons Definition.
- BenchChem. (2025).
- e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.
- The Royal Society of Chemistry. (2015).
- University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison.
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- Diaz, G. A., et al. (2025). ¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.
- Kamienski, B., & Krygowski, T. M. (2025). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
- ResearchGate. (n.d.). Table 2. Experimental coupling constants (J/Hz) in the 1 H NMR spectra....
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Stability Showdown: Methoxy vs. Amino Substituted Pyrimidine Enones in Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and immunology. The strategic functionalization of this privileged heterocycle is paramount in fine-tuning a compound's pharmacological profile, with stability being a critical determinant of its ultimate success. Among the myriad of possible substitutions, methoxy (-OCH₃) and amino (-NH₂) groups are frequently employed to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of the stability of methoxy versus amino-substituted pyrimidine enones, offering field-proven insights and detailed experimental protocols to empower researchers in making informed decisions during lead optimization.
The Electronic Influence of Methoxy and Amino Groups on the Pyrimidine Core
The inherent π-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack and metabolic degradation. The introduction of electron-donating groups (EDGs) like methoxy and amino substituents can significantly alter the electron density of the ring, thereby influencing its intrinsic stability.
The nitrogen atom of an amino group and the oxygen atom of a methoxy group both possess lone pairs of electrons that can be delocalized into the pyrimidine ring through resonance. This increase in electron density can, in principle, enhance stability by making the ring less electrophilic. However, the amino group is a stronger electron-donating group than the methoxy group. This greater electron-donating capacity of the amino group can also lead to increased susceptibility to oxidative metabolism. Conversely, the methoxy group, while still electron-donating, is prone to O-dealkylation, a common metabolic pathway mediated by cytochrome P450 enzymes.
Chemical Stability: A Head-to-Head Comparison
The chemical stability of a drug candidate under various conditions is a critical factor for its formulation, storage, and ultimately, its therapeutic efficacy. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Key Degradation Pathways
-
Hydrolytic Stability: The enone moiety within the pyrimidine structure can be susceptible to hydrolysis, particularly under acidic or basic conditions. The electron-donating nature of both methoxy and amino groups can influence the rate of this degradation.
-
Photostability: Exposure to light can induce photochemical reactions, leading to the formation of degradants. The nature of the substituent can affect the molecule's susceptibility to photodegradation.[1]
-
Oxidative Stability: The electron-rich nature of both substituted pyrimidines can make them susceptible to oxidation. The amino group, in particular, can be a site of oxidative metabolism, potentially leading to reactive intermediates.
A comparative study on pyrimidine derivatives of avobenzone revealed that a 2-amino substituted pyrimidine derivative (2-APDA) undergoes degradation under sunlight, whereas a 2-methyl substituted derivative (2-MPDA) remains photostable.[1] This suggests that the amino group can introduce a liability for photodegradation that may not be present with other substituents.
Experimental Protocol: Forced Degradation Study
This protocol outlines a comprehensive forced degradation study to assess the chemical stability of methoxy and amino-substituted pyrimidine enones.
Objective: To identify and compare the degradation products of a methoxy-substituted pyrimidine enone (Compound M) and an amino-substituted pyrimidine enone (Compound A) under various stress conditions.
Materials:
-
Compound M and Compound A
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN), Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase)
-
HPLC or UPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of Compound M and Compound A in a suitable solvent (e.g., ACN/water mixture) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compounds to 80°C for 48 hours.
-
Photodegradation: Expose the solid compounds and solutions to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from the stressed samples.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to an appropriate concentration for LC-MS analysis.
-
Analyze the samples using a validated stability-indicating LC-MS method.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation for each compound under each stress condition.
-
Use the MS data to propose structures for the major degradation products.
Metabolic Stability: The In Vitro Battleground
The metabolic stability of a drug candidate is a primary determinant of its in vivo half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are the industry standard for assessing metabolic liability early in the drug discovery process.
Key Metabolic Pathways
-
Cytochrome P450 (CYP) Mediated Oxidation: CYPs are a major family of enzymes responsible for the metabolism of most drugs.
-
Methoxy-substituted pyrimidines: Are susceptible to O-dealkylation, where the methyl group is removed to form a hydroxylated metabolite.
-
Amino-substituted pyrimidines: The amino group can undergo N-dealkylation (if substituted), N-oxidation, or hydroxylation of the aromatic ring. The metabolism of anilines, which are structurally similar to amino-pyrimidines, is known to sometimes produce reactive metabolites.
-
-
Aldehyde Oxidase (AO) Mediated Metabolism: AO is another important enzyme in drug metabolism, particularly for nitrogen-containing heterocyclic compounds. The imidazo[1,2-a]pyrimidine moiety, for instance, is known to be rapidly metabolized by AO.[2]
Generally, incorporating nitrogen atoms into an aromatic system tends to increase metabolic stability by decreasing the potential for oxidative metabolism.[3]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol describes a standard assay to determine the in vitro metabolic stability of the test compounds.
Objective: To compare the metabolic stability of Compound M and Compound A in human liver microsomes.
Materials:
-
Compound M and Compound A
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard (e.g., tolbutamide) for quenching
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix containing phosphate buffer, HLMs, and the test compound (or positive control) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the following equation: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).
Comparative Stability Data Summary
The following table summarizes the expected stability profiles of methoxy and amino-substituted pyrimidine enones based on their electronic properties and known metabolic pathways of similar structures. It is important to note that direct comparative quantitative data for these specific scaffolds is limited in the public domain, and the following is a qualitative assessment.
| Stability Parameter | Methoxy-Substituted Pyrimidine Enone | Amino-Substituted Pyrimidine Enone | Rationale |
| Chemical Stability | |||
| Acid/Base Hydrolysis | Moderate | Moderate to Lower | The stronger electron-donating nature of the amino group may slightly increase susceptibility to hydrolysis at the enone moiety. |
| Photostability | Generally Good | Potentially Lower | The amino group can be a chromophore and a site for photochemical reactions.[1] |
| Oxidative Stability | Moderate | Potentially Lower | The amino group is more readily oxidized than the methoxy group. |
| Metabolic Stability | |||
| CYP-mediated Metabolism | Susceptible to O-dealkylation | Susceptible to N-oxidation/dealkylation and ring hydroxylation | Both are common metabolic pathways. |
| Aldehyde Oxidase Metabolism | Possible | Possible | Both are nitrogen-containing heterocycles, a substrate class for AO.[2] |
| Overall Metabolic Stability | Generally Moderate | Potentially Lower | The amino group can be a site for multiple metabolic attacks and may lead to reactive metabolites. |
Visualization of Experimental Workflows
Forced Degradation Workflow
Caption: Workflow for the forced degradation study of pyrimidine enones.
Metabolic Stability Workflow
Sources
- 1. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
